N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C21H25ClFN3OS and its molecular weight is 421.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Development and Anticancer Activity
Research on compounds with structural similarities indicates their significance in drug development, particularly in exploring novel therapeutic agents. For instance, derivatives of benzothiazole have been synthesized and shown to exert cytostatic activities against various human cancer cell lines, including cervical, breast, colon, and laryngeal carcinoma, highlighting their potential in anticancer drug development (Racané et al., 2006). Similarly, fluorobenzamides containing thiazole have demonstrated promising antimicrobial activities, suggesting their application in developing new antimicrobial agents (Desai et al., 2013).
Material Science and Fluorescence
The structural component of thiazolo[5,4-d]thiazole derivatives has been associated with materials exhibiting strong fluorescence and reversible electrochromism, which are desirable properties for optoelectronic applications. The reported high quantum yields and distinctive electrochromic behavior at low reduction potentials of these materials suggest potential use in multifunctional optoelectronic devices, electron transfer sensing, and other photochemical applications (Woodward et al., 2017).
Chemical Synthesis and Medicinal Chemistry
Compounds incorporating dimethylamino and fluorobenzamide functionalities are pivotal in chemical synthesis and medicinal chemistry for generating structurally diverse libraries. These compounds serve as starting materials in alkylation and ring closure reactions to produce a variety of structurally diverse compounds with potential biological activities. For example, reactions involving dimethylamino derivatives have led to the generation of compounds with varied pharmacological properties, highlighting the utility of these functionalities in synthesizing new chemical entities with potential therapeutic applications (Roman, 2013).
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3OS.ClH/c1-14-12-18-19(13-15(14)2)27-21(23-18)25(11-5-10-24(3)4)20(26)16-6-8-17(22)9-7-16;/h6-9,12-13H,5,10-11H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCNEEYZESFIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.